molecular formula C19H25N3O3S B2983691 N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 953942-08-0

N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No. B2983691
CAS RN: 953942-08-0
M. Wt: 375.49
InChI Key: JWYKYPKGQXIVOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)-3-methylphenyl)acetamide”, similar compounds have been synthesized via various reactions. For instance, a related compound, 4-N,N-dimethylamino-4′-N′-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS), was synthesized via Knoevenagel condensation reaction followed by metathesization reaction .

Scientific Research Applications

Antimicrobial Applications

Research has focused on the synthesis and evaluation of compounds incorporating sulfamoyl moieties, like N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)-3-methylphenyl)acetamide, for their antimicrobial properties. For instance, the study of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety demonstrated promising antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Darwish et al., 2014). Another study synthesized compounds with the sulfonamide moiety and evaluated their antibacterial activity, showing interesting antimicrobial properties against a range of Gram-positive and Gram-negative bacteria (Ghorab et al., 2017).

Synthetic Methodologies and Molecular Interactions

Synthetic methodologies utilizing sulfamoyl compounds have been explored for efficient chemical transformations. A method for the sulfamoylation of hydroxyl groups was developed, providing a pathway to synthesize target sulfamates efficiently (Okada et al., 2000). The structural and electronic interactions of N-substituted sulfanilamide derivatives have been analyzed, offering insights into their potential applications in material science and drug development (Bharathy et al., 2021).

Environmental and Analytical Applications

The development of new fluorescent probes for sensitive detection of carbonyl compounds in environmental water samples has been reported. Such probes can be derived from sulfamoyl-containing compounds, underscoring their utility in environmental monitoring and analytical chemistry (Houdier et al., 2000).

properties

IUPAC Name

N-[4-[2-[4-(dimethylamino)phenyl]ethylsulfamoyl]-3-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-14-13-17(21-15(2)23)7-10-19(14)26(24,25)20-12-11-16-5-8-18(9-6-16)22(3)4/h5-10,13,20H,11-12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYKYPKGQXIVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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